molecular formula C11H13F2NO B6275102 N-(2,2-difluorobutyl)benzamide CAS No. 2001843-04-3

N-(2,2-difluorobutyl)benzamide

Cat. No.: B6275102
CAS No.: 2001843-04-3
M. Wt: 213.2
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Description

N-(2,2-Difluorobutyl)benzamide is a synthetic fluorinated benzamide compound intended for research and development purposes. As part of the benzamide family, which continues to attract considerable research attention in structural science and organic synthesis, this compound serves as a valuable building block in medicinal chemistry and materials science . Fluorinated organic molecules like this one are of significant interest in pharmaceutical development and the creation of new biomaterials, as the introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity . The 2,2-difluorobutyl moiety is a key structural feature, potentially altering the compound's conformation and interaction with biological targets or materials compared to its non-fluorinated analogues. Researchers utilize such specialized fluorinated benzamides as intermediates in the synthesis of more complex molecules for various investigative applications. The compound is provided exclusively for laboratory research use. It is not intended for diagnostic, therapeutic, or any human use. Handling should only be performed by qualified professionals in accordance with established laboratory safety protocols. For a comprehensive overview of hazards, please consult the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

2001843-04-3

Molecular Formula

C11H13F2NO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for N 2,2 Difluorobutyl Benzamide and Its Analogs

Strategies for the Construction of the Benzamide (B126) Moiety

The formation of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for this purpose. The synthesis of the benzamide portion of N-(2,2-difluorobutyl)benzamide can be achieved through classical amidation reactions or by employing novel reagents that facilitate this transformation under mild conditions.

The most conventional and widely employed method for constructing the benzamide moiety is the acylation of an amine with a benzoic acid derivative. The Schotten-Baumann reaction, which involves the reaction of an amine with benzoyl chloride in the presence of a base, is a classic example. doubtnut.comvedantu.comfishersci.co.uk In the context of synthesizing this compound, this would entail the reaction of 2,2-difluorobutylamine with benzoyl chloride.

The general reaction is as follows:

C₆H₅COCl + H₂N(CH₂)₂CF₂CH₂CH₃ + Base → C₆H₅CONH(CH₂)₂CF₂CH₂CH₃ + Base·HCl

A variety of bases can be employed to neutralize the hydrochloric acid byproduct, with aqueous sodium hydroxide (B78521) or tertiary amines like triethylamine (B128534) or pyridine (B92270) being common choices. The reaction is typically carried out in a two-phase system (e.g., dichloromethane (B109758) and water) or in a suitable organic solvent. fishersci.co.uk

An alternative to acyl chlorides is the use of benzoic acid itself, activated by a coupling reagent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine to form the amide bond. fishersci.co.uk This approach avoids the need to prepare the often-lachrymatory benzoyl chloride.

Reagent/MethodReactantsGeneral ConditionsKey Features
Schotten-Baumann Reaction Benzoyl chloride, Primary amineAqueous base or tertiary amine, Organic solvent, Room temperatureRobust, widely applicable, suitable for various scales. doubtnut.comvedantu.com
Carbodiimide Coupling Benzoic acid, Primary amine, DCC or EDCAprotic solvent (e.g., DCM, THF), Room temperatureMilder conditions, avoids acyl chloride preparation. fishersci.co.uk
Direct Thermal Amidation Benzoic acid, Primary amineHigh temperature (e.g., 200°C)Can be used for salt forms, requires high energy input.

Recent advancements in organic synthesis have introduced novel reagents and catalytic systems for benzamide formation, often offering milder reaction conditions and broader functional group tolerance. For instance, the use of titanium(IV) chloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines in good yields. nih.gov This method proceeds in pyridine at elevated temperatures and has been shown to be effective for a range of substrates.

Another innovative approach involves the use of solid-supported catalysts. For example, a Lewis acidic ionic liquid immobilized on diatomaceous earth has been utilized as a reusable catalyst for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a green and efficient pathway to benzamides. researchgate.net While not yet specifically applied to this compound, these modern methods represent the forefront of amide bond formation and could be adapted for its synthesis.

Incorporation of the 2,2-Difluorobutyl Moiety

The introduction of the 2,2-difluorobutyl group presents a unique synthetic challenge due to the presence of the geminal difluoro functionality. The strategies for incorporating this moiety can be broadly categorized into methods involving fluorination reactions and those utilizing pre-fluorinated building blocks.

One approach to the 2,2-difluorobutyl moiety is through the fluorination of a suitable precursor. A common strategy for introducing a gem-difluoro unit is the deoxofluorination of a ketone or aldehyde. For the synthesis of a 2,2-difluorobutyl precursor, one could envision the deoxofluorination of ethyl 2-oxobutanoate (B1229078) using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or its more stable analogs.

The reaction would proceed as follows:

CH₃CH₂COCO₂Et + DAST → CH₃CH₂CF₂CO₂Et

The resulting ethyl 2,2-difluorobutanoate can then be subjected to further transformations, such as reduction and conversion to an amine or an alcohol, to be used in the subsequent coupling with the benzoyl moiety.

Direct C-H fluorination is an emerging field, though regioselective fluorination of an unactivated methylene (B1212753) group in a butyl chain remains a significant challenge.

A more direct and often preferred method for incorporating the 2,2-difluorobutyl group is to utilize a pre-functionalized building block. The commercial availability of 2,2-difluorobutanoic acid provides a convenient starting point. apolloscientific.co.ukchemicalbook.comsigmaaldrich.com This acid can be reduced to 2,2-difluorobutanol, for example, using a reducing agent like lithium aluminum hydride.

The resulting alcohol can then be used in several ways to form the N-C bond of the final amide:

Conversion to an Amine: The alcohol can be converted to 2,2-difluorobutylamine through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or via conversion to an alkyl halide or tosylate followed by amination. This amine can then be directly used in amidation reactions as described in section 2.1.1.

Mitsunobu Reaction: Benzamide itself can be N-alkylated with 2,2-difluorobutanol under Mitsunobu conditions, using a phosphine (B1218219) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, although in this case, the carbon bearing the hydroxyl group is not chiral.

Alkylation with an Electrophile: 2,2-difluorobutanol can be converted into a good electrophile, such as 2,2-difluorobutyl tosylate or a 2,2-difluorobutyl halide. This electrophile can then be used to alkylate the nitrogen of benzamide, typically in the presence of a strong base to deprotonate the amide. stackexchange.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and could be a viable strategy if an appropriate 2,2-difluorobutyl precursor is used with a benzamide derivative. vedantu.com

StrategyKey IntermediateSubsequent Reaction
From Commercial Acid 2,2-Difluorobutanoic AcidReduction to alcohol, then conversion to amine or electrophile for coupling.
Deoxofluorination Ethyl 2-oxobutanoateFluorination with DAST, then functional group interconversion.
N-Alkylation 2,2-DifluorobutanolMitsunobu reaction with benzamide. google.com
N-Alkylation 2,2-Difluorobutyl Tosylate/HalideAlkylation of benzamide in the presence of a base. stackexchange.com

Multi-Step Synthetic Sequences

The synthesis of this compound is inherently a multi-step process. Based on the strategies discussed, several plausible synthetic sequences can be designed.

Route 1: Amidation with a Pre-synthesized Fluorinated Amine

This is arguably the most convergent and reliable route.

Synthesis of 2,2-Difluorobutanol: Reduction of commercially available 2,2-difluorobutanoic acid with a suitable reducing agent (e.g., LiAlH₄ in THF).

Synthesis of 2,2-Difluorobutylamine: Conversion of the alcohol to the corresponding amine. This can be achieved via a two-step process:

Activation of the alcohol as a tosylate (using tosyl chloride and a base).

Displacement of the tosylate with an ammonia (B1221849) equivalent (e.g., sodium azide (B81097) followed by reduction, or direct amination).

Amidation: Reaction of the synthesized 2,2-difluorobutylamine with benzoyl chloride under Schotten-Baumann conditions or with benzoic acid using a coupling agent.

Route 2: N-Alkylation of Benzamide

This route avoids the synthesis of the free fluorinated amine.

Synthesis of 2,2-Difluorobutyl Tosylate: As described in Route 1, step 1 and the first part of step 2.

N-Alkylation: Reaction of benzamide with 2,2-difluorobutyl tosylate in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like DMF or THF.

Route 3: Reductive Amination (Hypothetical)

Synthesis of 2,2-Difluorobutanal: This could potentially be achieved by the controlled oxidation of 2,2-difluorobutanol.

Reductive Amination: Reaction of 2,2-difluorobutanal with benzamide under reductive conditions, though direct reductive amination with amides is less common than with amines. A more plausible variation would be the reductive amination of 2,2-difluorobutanal with ammonia to form 2,2-difluorobutylamine, followed by acylation.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific experimental capabilities.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of this compound and its analogs. Research into the formation of fluorinated amides has illuminated several key mechanistic pathways, including radical processes, transition-metal-catalyzed reactions, and acid-catalyzed electrophilic substitutions.

One significant pathway involves radical intermediates. For instance, a one-pot method for creating fluorinated amides proceeds through an N-perfluoroalkylation of nitrosoarenes, which generates labile N-perfluoroalkylated hydroxylamines. nih.govacs.org These intermediates can then undergo a controllable oxy/thiodefluorination, highlighting the versatility of N-perfluoroalkylated amines as synthetic intermediates. nih.gov This radical N-perfluoroalkylation–defluorination pathway offers a powerful tool for constructing the fluorinated amide backbone. nih.govacs.org

Transition-metal catalysis provides another major avenue. Iridium-catalyzed reductive difluoroalkylation has been successfully applied to tertiary amides and lactams to produce α-difluoroalkylated tertiary amines, which are key precursors. nih.govacs.org This method utilizes a catalyst like Vaska's complex (IrCl(CO)(PPh₃)₂) in the presence of a silane (B1218182) reducing agent to couple amides with difluoro-Reformatsky reagents (e.g., BrZnCF₂R). nih.gov The mechanism of boron-catalyzed direct amidation reactions has also been studied in detail. It is proposed that the activation of the carboxylic acid likely involves the coordinated action of at least two boron atoms, forming bridged intermediates that facilitate the nucleophilic attack by the amine. catalyticamidation.info

Furthermore, direct electrophilic aromatic substitution offers a route to benzamide structures. The use of cyanoguanidine in the presence of a Brønsted superacid like triflic acid is suggested to involve a superelectrophilic intermediate. nih.gov Theoretical calculations indicate that a diprotonated species, with protons on the guanidine (B92328) and cyano nitrogen atoms, is the most stable. nih.gov This highly reactive species then undergoes a Friedel-Crafts-type carboxamidation with an arene, followed by hydrolysis to yield the primary benzamide. nih.gov

Recent advances also point towards photoenzymatic systems. Under blue light irradiation, ene-reductases can catalyze the coupling of fluorinated reagents with alkenes. nih.gov This process generates carbon-centered radicals within an enzymatic chiral environment, enabling enantioselective hydroalkylation to produce fluorinated amides with high stereocontrol. nih.gov

Table 1: Mechanistic Approaches in Fluorinated Amide Synthesis

Mechanistic Pathway Key Features Intermediates Catalyst/Reagent Example
Radical N-Perfluoroalkylation–Defluorination One-pot synthesis from nitrosoarenes. nih.govacs.org N-perfluoroalkylated hydroxylamines, fluoroiminium species. nih.gov Perfluoroalkanesulfinates
Iridium-Catalyzed Reductive Difluoroalkylation Reductive coupling of amides/lactams with organozinc reagents. nih.govacs.org Iridium-hydride species Vaska's complex (IrCl(CO)(PPh₃)₂)
Boron-Catalyzed Direct Amidation Concerted action of multiple boron atoms to activate carboxylic acid. catalyticamidation.info Bridged B-X-B units. catalyticamidation.info Boronic Acids
Superacid-Catalyzed Carboxamidation Involves a superelectrophilic intermediate for Friedel-Crafts reaction. nih.gov Diprotonated cyanoguanidine, nitrilium ion. nih.gov Triflic Acid (CF₃SO₃H)

| Photoenzymatic Catalysis | Visible-light-driven, enzyme-controlled radical reaction. nih.gov | Carbon-centered radicals. nih.gov | Ene-reductases (e.g., OYE1) |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing the synthesis of this compound and related compounds. walisongo.ac.idchemmethod.com Key strategies include the development of catalytic reactions, the use of alternative energy sources, and the reduction or elimination of solvents.

Catalytic methods are at the forefront of green amide synthesis because they avoid the stoichiometric waste generated by traditional coupling reagents. catalyticamidation.info Direct catalytic amidation between a carboxylic acid and an amine, where water is the only byproduct, is a highly atom-economical approach. catalyticamidation.infowalisongo.ac.id Boronic acids have been identified as effective catalysts for this transformation. catalyticamidation.info Other metal-based catalysts, including those based on titanium tetrafluoride (TiF₄), have also been shown to effectively promote direct amidation in refluxing toluene. researchgate.net The use of reusable catalysts, such as certain Zirconium (Zr) and Hafnium (Hf)-based polyoxometalate (POM) complexes, further enhances the sustainability of the process. mdpi.com

Alternative energy sources provide another avenue for greener synthesis. Microwave-assisted organic synthesis has been used for the preparation of N-substituted benzamides, often leading to shorter reaction times and high yields under solvent-free conditions. chemmethod.comresearchgate.net Visible-light photoredox catalysis represents another mild and sustainable approach. mdpi.com For example, the oxidative amidation of potassium thioacids with amines can be achieved using visible light, with molecular oxygen serving as a green oxidant. mdpi.com

Solvent selection and reduction are also critical green chemistry considerations. Mechanochemical synthesis, which involves grinding solid reactants together, can proceed in the absence of a solvent, offering an operationally simple and environmentally friendly method for amide formation. researchgate.net When solvents are necessary, the focus is on using greener alternatives to hazardous options. mdpi.com For instance, studies have explored the use of dimethyl sulfoxide (B87167) (DMSO) and its aqueous mixtures as more environmentally benign solvent systems for amides. mdpi.com

Finally, biocatalysis offers a highly efficient and selective green methodology. The use of enzymes, such as in the photoenzymatic synthesis of fluorinated amides, operates under mild conditions and can provide access to complex chiral molecules that are difficult to obtain through conventional chemistry. nih.gov

Table 2: Comparison of Green Synthetic Strategies for Amide Formation

Strategy Principle Example Application Advantages
Catalytic Direct Amidation Atom Economy, Waste Reduction Boronic acid or TiF₄ catalyzed reaction of a carboxylic acid and an amine. catalyticamidation.inforesearchgate.net Water is the only byproduct; avoids stoichiometric activators. catalyticamidation.info
Microwave Irradiation Energy Efficiency Solvent-free synthesis of N-substituted benzamides from benzoylthioureas. researchgate.net Shorter reaction times, high yields, solvent-free. chemmethod.comresearchgate.net
Visible-Light Photocatalysis Use of Renewable Energy Oxidative amidation using a photoredox catalyst. mdpi.com Mild conditions, use of O₂ as a green oxidant. mdpi.com
Mechanochemistry Pollution Prevention Solvent-free grinding for in-situ activation of carboxylic acids. researchgate.net Eliminates bulk solvent use, simple operation. researchgate.net

| Biocatalysis | High Selectivity, Mild Conditions | Photoenzymatic synthesis of fluorinated amides using ene-reductases. nih.gov | High stereoselectivity, operates in aqueous media. nih.gov |

Advanced Structural and Spectroscopic Elucidation of N 2,2 Difluorobutyl Benzamide

The definitive structural confirmation and detailed electronic and conformational analysis of N-(2,2-difluorobutyl)benzamide rely on a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the precise atomic connectivity, carbon framework, and the unique environment of the fluorine atoms, as well as for identifying the key functional groups within the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties and energetics of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, providing a detailed picture of chemical reactivity. For N-(2,2-difluorobutyl)benzamide, DFT calculations would reveal key electronic characteristics.

Detailed Research Findings:

Molecular Electrostatic Potential (MEP): An MEP map would identify the electron-rich and electron-poor regions of the molecule. The oxygen atom of the carbonyl group and the fluorine atoms are expected to be regions of high electron density (negative potential), making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the amide group would be electron-deficient (positive potential), indicating a site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular and intermolecular bonding and charge transfer interactions mdpi.comresearchgate.net. For this compound, NBO analysis would quantify the delocalization of electron density, such as the interaction between the lone pairs of the oxygen atom and the antibonding orbitals of the adjacent bonds, which contributes to the stability of the amide group mdpi.com.

Illustrative Data Table: Predicted Electronic Properties via DFT

The following table is an illustrative example of the types of data that would be generated from DFT calculations for this compound.

PropertyPredicted ValueSignificance
Dipole Moment~3.5 - 4.5 DIndicates the overall polarity of the molecule, influencing solubility and intermolecular forces.
HOMO-LUMO Gap~4.0 - 5.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity researchgate.net.
Electron Affinity~0.5 - 1.5 eVMeasures the ability of the molecule to accept an electron.
Ionization Potential~8.0 - 9.0 eVThe energy required to remove an electron from the molecule.

Due to the presence of several rotatable single bonds, this compound can adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Detailed Research Findings:

Potential Energy Surface (PES) Scanning: By systematically rotating the key dihedral angles—such as those around the C-N amide bond and the C-C bonds of the butyl group—researchers can map the potential energy surface. This process identifies energy minima, which correspond to stable conformers, and transition states, which are the energy maxima along the path of conversion between conformers researchgate.net.

Energy Landscapes: The results of a conformational search are often visualized as an energy landscape, a plot of energy versus the conformational coordinates nih.govdiva-portal.org. For this compound, this landscape would likely reveal a global minimum energy conformation, corresponding to the most populated state, along with several other local minima that are slightly higher in energy mdpi.comchemrxiv.orgarxiv.org. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. Studies on other benzamide (B126) derivatives have shown that crystal packing can be influenced by which low-energy conformation is adopted nih.gov.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

This table provides a hypothetical example of results from a conformational analysis, showing the relative stability of different conformers based on key dihedral angles.

Conformer IDDihedral Angle 1 (O=C-N-C)Dihedral Angle 2 (C-N-C-C)Relative Energy (kcal/mol)
A180° (trans)180°0.00 (Global Minimum)
B180° (trans)60°1.25
C0° (cis)180°3.50
D0° (cis)60°4.80

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species wikipedia.orglibretexts.org.

Detailed Research Findings:

HOMO and LUMO Distribution: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com. For this compound, DFT calculations would show the HOMO is likely localized on the benzamide ring and the amide group, particularly the oxygen atom. The LUMO would likely be distributed over the aromatic ring and the carbonyl group.

Reactivity Prediction: The energies of the HOMO and LUMO are critical indicators of reactivity. The HOMO energy correlates with the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between them, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability researchgate.net. A small gap typically implies high reactivity.

Illustrative Data Table: FMO Analysis Results

This table is a representative example of what FMO calculations would yield for this compound.

OrbitalEnergy (eV)Description
HOMO-7.50Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO-1.25Lowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap 6.25 Indicator of chemical stability and reactivity.

Molecular Dynamics Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a "movie" of atomic motions.

MD simulations model the movements of atoms in this compound over time, offering a dynamic view of its conformational flexibility in different environments, such as in a solvent.

Detailed Research Findings:

Flexibility and Motion: An MD simulation would show how different parts of the molecule move and flex at a given temperature nih.gov. The difluorobutyl chain is expected to exhibit significant flexibility, rapidly transitioning between various conformations. In contrast, the benzamide core would be more rigid.

MD simulations are particularly useful for modeling how this compound interacts with itself and with other molecules, such as solvents or biological macromolecules.

Detailed Research Findings:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. MD simulations can model the formation and breaking of these hydrogen bonds, which are critical in determining the structure of the molecule in solution and in the solid state mdpi.commdpi.com.

Role of Fluorine: The two fluorine atoms on the butyl group can participate in weaker, non-covalent interactions. They can act as weak hydrogen bond acceptors and may also form other types of interactions, such as dipole-dipole interactions, which can influence molecular packing and solvation.

Quantitative Analysis: Techniques such as calculating the radial distribution function (RDF) from an MD trajectory can provide quantitative information about the structuring of solvent molecules around the solute. Furthermore, methods like Hirshfeld surface analysis can be applied to predicted crystal structures to visualize and quantify the various intermolecular contacts that stabilize the crystal lattice nih.govnih.gov.

Data Table: Potential Intermolecular Interactions

Interaction TypeDonor/Acceptor AtomsTypical Energy (kcal/mol)Significance
Hydrogen BondN-H --- O=C3 - 8Primary interaction governing self-assembly and solvent interactions.
Dipole-DipoleC=O, C-F1 - 3Contributes to the overall cohesive forces in condensed phases.
van der WaalsAll atoms0.1 - 1Non-specific attractive and repulsive forces that influence packing.

In Silico Prediction of Molecular Interactions

There are currently no available studies that specifically predict the molecular interactions of this compound using in silico methods. Research in this area would typically involve techniques such as molecular docking to predict the binding affinity and mode of interaction with biological targets, or quantitative structure-activity relationship (QSAR) studies to correlate its structural features with biological activity. However, no such specific data for this compound has been reported in the scientific literature.

Mechanistic Insights from Computational Studies

Similarly, a review of existing scientific literature reveals no computational studies that provide mechanistic insights into the behavior of this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, transition states, and the electronic properties of the molecule. The absence of this information indicates a gap in the current understanding of the compound's reactivity and metabolic pathways from a computational perspective.

In Vitro Biological and Pharmacological Investigations

Investigation of Molecular Target Interactions

The interactions of N-substituted benzamides with various molecular targets have been a key area of research to elucidate their mechanisms of action.

Enzyme Binding and Inhibition Kinetics Studies

Certain benzamide (B126) derivatives have been investigated for their ability to interact with and inhibit enzymes. For instance, studies on the broader benzamide class have identified DNA as a binding site, which can subsequently influence enzyme activity. This interaction is dependent on the nature of the DNA. nih.gov The binding of benzamides to coenzymic DNA associated with poly(ADP-ribose) polymerase has been observed to be significantly higher than to other forms of DNA. nih.gov

Kinetic studies on some halo-substituted mixed ester/amide-based derivatives have demonstrated their potential as enzyme inhibitors, with some compounds showing a mixed type of inhibition. semanticscholar.org While these studies provide a framework for understanding how benzamides might interact with enzymes, specific kinetic data for N-(2,2-difluorobutyl)benzamide is not currently available.

Receptor Interaction and Ligand Binding Assays

N-substituted benzamides are known to possess binding affinity for specific neurotransmitter receptors. nih.gov In particular, they have been shown to interact with dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₃ receptors. nih.gov Ligand binding assays are crucial in determining the affinity and specificity of these interactions. nih.gov The development of various assay formats, including both radioactive and non-radioactive methods, has facilitated the screening and quantification of receptor ligands. nih.gov These assays play a significant role in modern pharmaceutical development by characterizing the interactions between ligands and their receptors. nih.gov

Protein-Ligand Interaction Profiling

The characterization of interactions between small molecules and their protein targets is fundamental to understanding their biological effects. nih.gov Tools such as the Protein-Ligand Interaction Profiler (PLIP) are utilized to detect and visualize non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges, between a ligand and a protein. nih.gov While a specific protein-ligand interaction profile for this compound has not been published, such computational methods are instrumental in predicting the binding modes of novel compounds.

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays provide valuable information on how N-substituted benzamides can affect cellular processes and pathways.

Cellular Viability and Proliferation in Research Models

In vitro studies have demonstrated that N-substituted benzamides can inhibit the proliferation of various cell lines. nih.gov The assessment of cellular viability and proliferation is a primary step in evaluating the cytotoxic potential of a compound. These assays help determine the concentration-dependent effects of a substance on cell growth and survival.

Table 1: Effects of N-Substituted Benzamides on Cellular Proliferation

Cell Line Compound Class Effect Reference
70Z/3 pre-B cells N-substituted benzamides Inhibition of proliferation nih.gov

This table represents generalized findings for the N-substituted benzamide class.

Apoptosis and Cell Cycle Modulation Studies (In Vitro)

Several N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov The mechanism of this induction often involves the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases. nih.gov

Furthermore, these compounds can modulate the cell cycle. nih.gov A common observation is an arrest of cells in the G₂/M phase of the cell cycle. nih.gov This cell cycle block has been observed to occur independently of p53 status in some cell lines. nih.gov

Table 2: In Vitro Effects of N-Substituted Benzamides on Apoptosis and Cell Cycle

Parameter Observation Affected Cell Lines Reference
Apoptosis Induction via mitochondrial pathway 70Z/3, HL60 nih.gov

This table summarizes general findings for the N-substituted benzamide class, with declopramide (B1670142) being a key example compound studied.

Gene Expression and Protein Level Modulation in Cellular Systems

No studies have been published that specifically investigate the effects of this compound on gene expression and protein level modulation in cellular systems.

Assessment of Antimicrobial Activity in Microorganism Cultures

There are no available research data on the antimicrobial activity of this compound in microorganism cultures. However, studies on other benzamide derivatives have demonstrated a range of antimicrobial activities. nanobioletters.comnih.gov For instance, certain synthesized benzamide compounds have shown noteworthy activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com One compound, in particular, exhibited a significant zone of inhibition against both bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com Other related compounds also displayed considerable activity against these bacteria. nanobioletters.com Furthermore, a series of 2,2'-dicarboxamidodiphenyldisulfides, which are benzamide derivatives, showed antibacterial effects against Bacillus subtilis and Staphylococcus aureus, and antifungal activity against Saccharomyces cerevisiae and Candida tropicalis. nih.gov

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

Compound/Derivative Microorganism Zone of Inhibition (mm) MIC (µg/mL) Reference
Benzamide Compound 5a B. subtilis 25 6.25 nanobioletters.com
Benzamide Compound 5a E. coli 31 3.12 nanobioletters.com
Benzamide Compound 6b E. coli 24 3.12 nanobioletters.com

This table is interactive and represents data from related benzamide compounds, not this compound.

Biochemical Pathway Analysis

Specific biochemical pathway analysis for this compound is not available in the current scientific literature. However, research on structurally related compounds provides insights into potential metabolic pathways. For example, studies on 2,5-difluoroaminobenzene have shown that its primary metabolic route is through cytochrome P450 catalyzed aromatic hydroxylation. In contrast, 2,5-difluoronitrobenzene (B1216864) is predominantly metabolized via glutathione (B108866) conjugation. These findings suggest that the specific functional groups on the benzamide scaffold can significantly influence its biotransformation pathway.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Benzamide (B126) Core

The benzamide core of N-(2,2-difluorobutyl)benzamide offers numerous positions for substitution, allowing for a detailed investigation of how changes in this aromatic region affect the compound's interaction with its biological target. Research on analogous benzamide-containing molecules has demonstrated that the nature and position of substituents on the phenyl ring can significantly influence activity. mdpi.commdpi.comnih.gov

Key modifications typically include the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, and para positions. For instance, the addition of small, lipophilic groups can enhance membrane permeability and target engagement. Conversely, the introduction of polar groups may improve solubility but could also hinder binding if the target's binding pocket is predominantly hydrophobic.

To illustrate the impact of these modifications, a hypothetical library of analogs with substitutions on the benzamide core could be evaluated. The resulting data would provide insights into the electronic and steric requirements for optimal activity.

Table 1: Hypothetical SAR Data for Modifications of the Benzamide Core of this compound Analogs
Compound IDBenzamide Core SubstitutionPositionRelative PotencyLogP
Ref-01-H (Unsubstituted)-1.02.5
Mod-01a-CH3para1.53.0
Mod-01b-OCH3para1.22.6
Mod-01c-Clpara2.03.2
Mod-01d-CF3meta0.83.4
Mod-01e-NO2ortho0.52.3

Variation of the Difluorobutyl Side Chain

The N-(2,2-difluorobutyl) side chain is a critical determinant of the molecule's properties. Alterations to this chain, such as changing its length, branching, or the position of the fluorine atoms, can have profound effects on activity. The gem-difluoro group at the 2-position is of particular interest due to its unique electronic and conformational effects. nih.govacs.orgnih.gov

Studies on related N-alkylbenzamides have shown that the length of the alkyl chain can influence binding affinity and selectivity. A systematic variation of the butyl chain to propyl, pentyl, or branched isomers would help to probe the spatial constraints of the target's binding site. Furthermore, moving the difluoro moiety to other positions on the butyl chain (e.g., 1,1-difluoro, 3,3-difluoro, or 4,4-difluoro) would clarify the importance of the fluorine atoms' location for molecular interactions.

Table 2: Hypothetical SAR Data for Variations of the N-Alkyl Side Chain in Benzamide Analogs
Compound IDSide ChainRelative PotencyMetabolic Stability (t½, min)
Ref-02N-butyl1.030
Mod-02aN-(2,2-difluorobutyl)3.590
Mod-02bN-(3,3-difluorobutyl)2.175
Mod-02cN-(4,4-difluorobutyl)1.865
Mod-02dN-(2-fluorobutyl)1.545
Mod-02eN-(perfluorobutyl)0.3>120

Impact of Fluorine Substitution Patterns on Molecular Functionality

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties. nih.gov In this compound, the two fluorine atoms at the second position of the butyl chain significantly impact the molecule's conformation, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of fluorine can alter the acidity of neighboring protons and influence hydrogen bonding capabilities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific QSAR models for this compound have been reported, QSAR studies on related benzamide derivatives can provide a framework for understanding its activity. researchgate.netsemanticscholar.orgajchem-a.comnih.gov QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities.

For a series of this compound analogs, a QSAR model could be developed using various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A resulting QSAR equation might take the general form:

log(1/IC50) = c1(LogP) + c2(Molecular_Weight) + c3*(Dipole_Moment) + constant

Such a model would allow for the prediction of the biological activity of newly designed analogs, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and biological activity. jppres.comarchivepp.comunair.ac.id

Design and Synthesis of Analog Library

The systematic exploration of SAR and SPR for this compound necessitates the design and synthesis of a focused library of analogs. mdpi.comnih.gov The design of this library would be guided by the initial SAR findings and computational modeling. The library would include variations in both the benzamide core and the difluorobutyl side chain.

The synthesis of these analogs would likely involve standard amide bond formation reactions, coupling various substituted benzoic acids with 2,2-difluorobutylamine or its derivatives. The synthesis of the fluorinated amine building block itself might require specialized fluorination chemistry. High-throughput purification and characterization techniques would be essential to manage the resulting library of compounds efficiently. The biological evaluation of this library would then provide comprehensive data to refine the SAR and SPR models, ultimately leading to the identification of optimized lead compounds. researchgate.netresearchgate.net

Mechanistic Insights into Molecular Action

Reaction Mechanism Studies in Organic Transformations

The synthesis and reactivity of fluorinated benzamides are of considerable interest in organic chemistry. The introduction of fluorine atoms can significantly alter the electronic properties and reactivity of a molecule.

One potential synthetic route for N-(2,2-difluoroalkyl)benzamides is through a Reformatsky-type reaction. For instance, studies have shown that α,α-difluoro-β-amino amides can be synthesized via the zinc-promoted reaction of aldimines with bromodifluoroacetamides. rsc.orgchemrxiv.org This reaction proceeds through a zinc enolate intermediate, which then undergoes nucleophilic addition to the imine. This suggests a plausible mechanism for the formation of N-(2,2-difluorobutyl)benzamide from a corresponding benzoyl halide and 2,2-difluorobutylamine.

Furthermore, the reactivity of the C-F bond in compounds like this compound is a key consideration. While the carbon-fluorine bond is generally strong, intramolecular nucleophilic substitution reactions have been reported for alkyl fluorides. cas.cn These reactions, proceeding via an S"N2 mechanism, are influenced by the nature of the nucleophile and the size of the resulting ring. cas.cn This suggests that under certain conditions, the fluorine atoms in the butyl group could potentially be displaced.

Preliminary mechanistic studies on the direct alkylation of N,N-dialkyl benzamides have revealed that ortho-lithiation of the tertiary benzamide (B126) can promote the deprotonation of methyl sulfides, leading to a nucleophilic acyl substitution reaction. nih.govnih.gov Although this study does not involve a fluorinated alkyl group, it highlights a potential pathway for the transformation of the benzamide moiety itself.

Elucidation of Molecular Mechanisms in Biological Systems (In Vitro)

Benzamide derivatives exhibit a wide range of biological activities, and the introduction of fluorine can modulate these properties. nanobioletters.com While in vitro studies specifically on this compound are absent, research on analogous compounds provides insights into their potential molecular mechanisms.

Many benzamide derivatives have shown antimicrobial and antiproliferative activities. nanobioletters.comnih.gov The proposed mechanism for their antibacterial action may involve penetration of the bacterial cell wall and interaction with intracellular targets. nanobioletters.com For instance, certain novel N-alkyl propanamides have demonstrated antiproliferative effects, with in silico studies suggesting potential interactions with biological macromolecules. mdpi.com

The fluorine atoms in fluorinated benzamides can influence their biological activity through various mechanisms. Fluorine can alter the molecule's conformation, metabolic stability, and ability to permeate membranes. acs.org The structure-activity relationships of fluorinated dendrimers in gene delivery have shown that fluorination can significantly improve transfection efficacy without causing additional toxicity. nih.gov

Enzyme Kinetics and Substrate Specificity Analysis

The study of enzyme kinetics helps to understand how a molecule interacts with an enzyme and affects its activity. teachmephysiology.comlibretexts.orgyoutube.comyoutube.com Benzamide and its derivatives are known to interact with various enzymes.

One notable example is the inhibition of poly(ADP-ribose) polymerase (PARP) by benzamide. nih.gov Kinetic studies have shown that benzamide can act as an inhibitor of this enzyme, which is involved in DNA repair. nih.gov The binding of benzamide to the enzyme is a critical aspect of its inhibitory action.

The concept of enzyme specificity is crucial in understanding how enzymes recognize and process their substrates. libretexts.orgworthington-biochem.com Enzymes that hydrolyze amide bonds, known as amidases or proteases, often exhibit high substrate specificity. nih.govrsc.org This specificity is determined by the three-dimensional structure of the enzyme's active site, which is composed of a unique arrangement of amino acid residues. libretexts.org For an enzyme to act on this compound, its active site would need to accommodate the specific size, shape, and electronic properties of the molecule. Engineering studies on polyesterases have shown that their specificity can be altered to enhance the hydrolysis of amide bonds. rsc.org

The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the reaction rate and the substrate concentration. teachmephysiology.comyoutube.com Key parameters in this model are V"max (the maximum reaction rate) and K"m (the Michaelis constant), which reflects the enzyme's affinity for its substrate. teachmephysiology.com For an enzyme that metabolizes this compound, these parameters would quantify its efficiency.

Ligand-Receptor Binding Mechanisms

The interaction of small molecules with biological receptors is a fundamental process in pharmacology. Benzamide derivatives have been studied as ligands for various receptors, and the presence of fluorine can significantly influence their binding affinity and selectivity.

Structure-activity relationship (SAR) studies on benzamide analogs have provided insights into their binding to receptors such as dopamine (B1211576), serotonin (B10506), and nicotinic acetylcholine receptors. nih.govwalshmedicalmedia.comnih.gov For example, in the case of dopamine D4 receptors, the substituents on the benzamide ring have been shown to indirectly mediate interactions with the receptor. nih.gov The introduction of fluorine into a ligand can affect its binding through various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. mdpi.com

The binding of fluorinated benzenesulfonamides to amyloid-β aggregates has been investigated, revealing a detailed structure-activity relationship where the arrangement of the functional groups is crucial for inhibitory activity. researchgate.net Similarly, the binding of aryl benzamide derivatives as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) has been studied through molecular docking and dynamics simulations, highlighting the importance of hydrogen bonds and π-π stacking interactions. mdpi.com

The table below summarizes the binding affinities of some benzamide analogs to different receptors, illustrating the impact of structural modifications on receptor interaction.

Compound ClassReceptor TargetBinding Affinity (K"i" or IC"50")Reference
Substituted BenzamidesDopamine D4 ReceptorVaries with substitution nih.gov
N-Alkyl Benzamides5-HT"4" Receptor6.47 µM (for a specific analog) walshmedicalmedia.com
Benzamide AnalogsNeuronal Nicotinic Receptors6.0 µM (for a lead compound) nih.gov

Analytical Methodologies for Characterization and Quantification

Chromatographic Methods

Chromatography is a powerful technique for separating and analyzing the components of a mixture. For "N-(2,2-difluorobutyl)benzamide," various chromatographic methods are applicable for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like N-substituted benzamides. The development of a robust HPLC method for "this compound" would likely involve a reversed-phase approach, which is well-suited for compounds of moderate polarity.

Method Development: A typical starting point for method development would involve a C18 or C8 stationary phase, which provides good retention and separation for aromatic compounds. ptfarm.plresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. ptfarm.plresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the main compound from any potential impurities with different polarities. nih.gov Detection is commonly achieved using a UV detector, as the benzamide (B126) chromophore exhibits strong absorbance in the UV region, typically around 254 nm. researchgate.netnih.gov

Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ptfarm.pl

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a defined concentration range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A hypothetical validated HPLC method for "this compound" is summarized in the interactive table below.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Retention TimeAnalyte-specific, to be determined experimentally

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC is highly effective for assessing its purity by detecting volatile starting materials, residual solvents, or byproducts from its synthesis. libretexts.orgchromatographyonline.com

For the analysis of potential volatile impurities, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane (similar to HP-5MS or Rtx-5), is generally suitable. nih.govnih.gov The sample, dissolved in a suitable volatile solvent, is injected into the heated inlet of the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. nih.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, while a Mass Spectrometer (MS) can be used for definitive identification of the separated components. nih.gov

The purity of the "this compound" sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. youtube.com

Table 2: Typical GC Conditions for Purity Assessment of Benzamide-related Compounds
ParameterCondition
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature250 °C
Oven Temperature ProgramInitial temp. 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature300 °C

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction, such as the synthesis of "this compound". ijcrt.orgsigmaaldrich.com By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, one can qualitatively observe the consumption of starting materials and the formation of the product. nih.gov

A TLC plate is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. ijcrt.orgrsc.org The separation is achieved by developing the plate in a sealed chamber containing a suitable solvent system (mobile phase). The choice of the mobile phase is critical and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. For benzamide derivatives, a mixture of a non-polar solvent like toluene or hexane and a more polar solvent like ethyl acetate or ethanol is often effective. sigmaaldrich.com

After development, the separated spots can be visualized under a UV lamp (at 254 nm), as the aromatic rings in the reactants and products will absorb UV light and appear as dark spots on a fluorescent background. nih.gov The progress of the reaction is indicated by the disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot corresponding to the product. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes. ijcrt.org

Table 3: Illustrative TLC System for Monitoring Benzamide Synthesis
ParameterCondition
Stationary PhaseSilica gel 60 F254 plates
Mobile PhaseToluene:Ethanol (9:1, v/v)
VisualizationUV light at 254 nm
Expected ObservationDecrease in Rf of starting material spot, increase in Rf of product spot over time.

Spectrophotometric Techniques for Quantification

Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by the analyte and are widely used for quantitative analysis.

UV-Visible spectroscopy is a simple and rapid technique for the quantification of compounds that contain chromophores, which are functional groups that absorb light in the UV-visible range. ej-eng.org The benzamide moiety in "this compound" contains a benzene (B151609) ring conjugated with a carbonyl group, which acts as a chromophore and absorbs UV radiation. reddit.com

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ej-eng.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. The λmax for benzamide itself is around 225 nm, with a smaller peak around 267 nm; similar absorption maxima would be expected for "this compound".

Table 4: General Parameters for UV-Visible Spectroscopic Analysis of Benzamides
ParameterCondition
SolventEthanol or Methanol
Wavelength Range200 - 400 nm
λmaxExpected around 225 nm and 267 nm
QuantificationBased on a calibration curve of absorbance vs. concentration

Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. researchgate.netbohrium.com While simple benzamide exhibits weak fluorescence, certain structural modifications or the formation of specific derivatives can enhance fluorescence, making this a viable, albeit less common, method for quantification. researchgate.netresearchgate.net

Fluorescence occurs when a molecule absorbs light at a specific wavelength (excitation wavelength) and then emits light at a longer wavelength (emission wavelength). researchgate.net The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte at low concentrations. Similar to UV-Visible spectroscopy, a calibration curve is prepared by plotting the fluorescence intensity of standard solutions versus their concentrations. researchgate.net

For "this compound," an initial investigation would be required to determine its native fluorescence properties. If it is not sufficiently fluorescent, derivatization with a fluorescent tag could be explored. The Stokes shift, which is the difference between the excitation and emission maxima, is an important characteristic of a fluorescent molecule. researchgate.net

Table 5: Conceptual Parameters for Fluorescence Spectroscopic Analysis
ParameterCondition
Excitation Wavelength (λex)To be determined experimentally
Emission Wavelength (λem)To be determined experimentally
SolventNon-polar or polar aprotic solvents often used
QuantificationBased on a calibration curve of fluorescence intensity vs. concentration

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of chemical compounds. nih.govresearchgate.net For a compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be a highly suitable technique. ijnrd.orgresearchgate.net

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov The HPLC component separates this compound from other components in a sample matrix. Subsequently, the mass spectrometer component ionizes the compound and fragments it in a specific manner, allowing for highly selective detection and quantification. nih.gov This technique is particularly advantageous for analyzing complex mixtures and for detecting compounds at very low concentrations. researchgate.net

A hypothetical LC-MS/MS method for the analysis of this compound could involve the parameters outlined in the following table. It is important to note that these are illustrative parameters and would require optimization during actual method development.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

Parameter Example Condition
Chromatographic Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Precursor > Product Ion) To be determined experimentally

| Collision Energy | To be optimized |

The development of a specific LC-MS/MS method would involve the careful selection of the chromatographic conditions to achieve good peak shape and resolution, as well as the optimization of mass spectrometry parameters to maximize the signal of the analyte. nih.gov

Method Validation Parameters (Selectivity, Precision, Accuracy, Robustness)

Once an analytical method for this compound is developed, it must be validated to ensure that it is suitable for its intended purpose. wjarr.com Method validation is a critical process that demonstrates the reliability, consistency, and accuracy of the analytical data. nih.gov The key parameters for method validation, as recommended by international guidelines, include selectivity, precision, accuracy, and robustness. nih.govfda.gov

Selectivity: This parameter ensures that the analytical method can unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov For an LC-MS/MS method, selectivity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and comparing the measured concentration to the true concentration. nih.gov The accuracy is typically expressed as the percentage recovery.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. wjarr.com This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by slightly varying parameters such as the mobile phase composition, pH, column temperature, and flow rate.

The acceptance criteria for these validation parameters are generally defined by regulatory guidelines and the specific requirements of the analysis. A summary of typical acceptance criteria is presented in the table below.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

Validation Parameter Typical Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples.
Precision (RSD) Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 15%
Accuracy (% Recovery) Within 85-115% of the nominal concentration.

| Robustness | No significant impact on the results from minor changes in method parameters. |

The successful validation of an analytical method for this compound would provide confidence in the quality and reliability of the data generated.

Potential Academic Research Directions and Applications

Development of Novel Synthetic Methodologies

The synthesis of N-alkyl amides is a fundamental transformation in organic chemistry, yet the introduction of specific functionalities, such as a gem-difluoroalkyl group, presents unique challenges and opportunities for methodological innovation.

Research in this area could focus on creating more efficient, scalable, and environmentally benign routes to N-(2,2-difluorobutyl)benzamide and its analogs. While traditional methods might involve the acylation of 2,2-difluorobutylamine with benzoyl chloride, the development of novel catalytic systems offers a more elegant and versatile approach. For instance, methods for the direct N-alkylation of primary amides with alcohols, often leveraging transition metal catalysts, represent an attractive, atom-economical alternative. rsc.org

Furthermore, the development of reagents and protocols for the direct introduction of the difluoroalkyl motif is a significant area of contemporary research. nih.gov Methodologies such as the reductive functionalization of amides and lactams using iridium catalysis could be adapted for the synthesis of this compound. acs.org Exploring photocatalytic or electrochemical approaches could also yield novel synthetic pathways with unique reactivity and selectivity.

Table 1: Comparison of Potential Synthetic Approaches to this compound

Methodology Potential Advantages Potential Challenges
Classical Acylation Straightforward, well-established reaction.Requires synthesis of the difluorinated amine precursor.
Catalytic N-Alkylation High atom economy, uses readily available alcohols. rsc.orgCatalyst sensitivity and optimization may be required.
Reductive Difluoroalkylation Direct introduction of the difluoroalkyl group. acs.orgMay require specialized reagents and catalysts.
Photocatalysis/Electrochemistry Mild reaction conditions, potential for novel reactivity.Mechanistic understanding and optimization can be complex.

Exploration of New Biological Targets and Mechanisms

Benzamide (B126) derivatives are known to possess a wide spectrum of biological activities, acting as potent antagonists, inhibitors, and modulators of various biological targets. nih.govmdpi.com They have been investigated for applications including antimicrobial, antiviral, and antiproliferative agents. nanobioletters.commdpi.comnih.gov The introduction of fluorine can significantly influence a molecule's biological profile. nih.gov

The gem-difluoroalkyl group in this compound could serve several roles:

Metabolic Blocker: The C-F bond is exceptionally strong, and the difluoromethylene group can block metabolic oxidation at that position, potentially increasing the compound's half-life in vivo.

Conformational Constraint: The fluorine atoms can influence the conformational preferences of the butyl chain, which may lead to more selective binding to a biological target.

Lipophilicity Modifier: Fluorine substitution typically increases lipophilicity, which can affect cell membrane permeability and bioavailability.

Given the diverse activities of benzamides, this compound could be screened against a variety of targets. For example, it could be evaluated as an inhibitor of enzymes where a benzamide core is known to be active, or as a ligand for G-protein coupled receptors. nih.gov Mechanism-of-action studies would be crucial to understand how the difluoroalkyl moiety contributes to any observed biological activity.

Table 2: Illustrative Biological Activities of Various Benzamide Derivatives

Benzamide Derivative Type Reported Biological Activity Potential Research Target
N-Aryl Benzamides Smoothened (SMO) antagonists nih.govAnticancer therapy
N-Phenylbenzamides Enterovirus 71 inhibitors mdpi.comAntiviral drug development
Polyfluorinated Benzamides Angiogenesis inhibitors nih.govAnti-cancer, ophthalmology
Aminobenzamides Antimicrobial agents nanobioletters.comcyberleninka.ruInfectious disease treatment

Advanced Material Science Applications (Theoretical)

Organofluorine compounds are integral to modern material science due to the unique properties conferred by the carbon-fluorine bond. researchgate.netwikipedia.org Fluoropolymers are known for their high thermal stability, chemical inertness, low friction coefficients, and hydrophobicity. acs.orgwikipedia.orgnih.gov

Theoretically, this compound could be explored as a building block for novel fluorinated polymers or as a functional additive.

Monomer for Polymerization: If functionalized with a polymerizable group (e.g., a vinyl or acrylic moiety on the benzoyl ring), it could be incorporated into polymers. The resulting materials could exhibit enhanced thermal stability and chemical resistance.

Functional Additive: As a small molecule additive, it could be blended with other polymers to modify their surface properties, for example, to create water- and oil-repellent coatings. youtube.com The combination of the rigid benzamide group and the flexible, fluorinated alkyl chain could lead to interesting self-assembly and surface-active properties.

Research in this area would involve the synthesis of polymers incorporating the this compound unit and a thorough characterization of their physical and chemical properties in comparison to their non-fluorinated analogs. taylorandfrancis.com

Table 3: Theoretical Property Comparison of a Hypothetical Polymer

Property Standard Polyamide Hypothetical Polymer with this compound monomer
Thermal Stability ModeratePotentially High
Chemical Resistance GoodPotentially Excellent
Surface Energy ModeratePotentially Low (Hydrophobic/Oleophobic)
Dielectric Constant ModeratePotentially Low

Prodrug Strategy Design (Theoretical Framework)

The prodrug approach is a well-established strategy in drug design to overcome undesirable physicochemical or pharmacokinetic properties of an active pharmaceutical ingredient. nih.gov Amides are generally more stable to hydrolysis than esters, which can be an advantage for designing prodrugs with longer half-lives. ebrary.net

The this compound structure could be utilized in a prodrug strategy in two primary ways:

Cleavage of the N-Alkyl Group: The N-butyl group could be designed as a promoiety that is cleaved in vivo to release a pharmacologically active benzamide. N-dealkylation is a known metabolic pathway, often mediated by cytochrome P-450 enzymes. nih.govnih.gov The difluoro substitution could modulate the rate of this cleavage, allowing for controlled release of the active drug.

Benzamide as a Carrier: Conversely, the benzoyl group could act as a carrier for an active 2,2-difluorobutylamine derivative. Enzymatic hydrolysis by amidases could release the active amine. This could be a strategy to improve the oral absorption or tissue distribution of a polar amine drug.

A theoretical research framework would involve designing and synthesizing a series of this compound analogs where either the benzamide or the amine portion is a known drug, and then studying their stability in plasma and liver microsomes to evaluate their potential as prodrugs.

Table 4: Theoretical Prodrug Strategies for an Amide Linkage

Prodrug Design Goal Theoretical Approach for this compound Enzymatic Activation
Enhance Solubility Attach a polar group to the benzoyl ring.Amidases, Peptidases
Increase Lipophilicity The core structure is inherently more lipophilic than benzamide.Cytochrome P-450 (for N-dealkylation) nih.gov
Targeted Delivery Incorporate a moiety recognized by a specific transporter or enzyme.Tissue-specific enzymes
Prolonged Release The difluoro group may slow the rate of N-dealkylation.Cytochrome P-450 nih.gov

Role in Chemical Biology Tool Development

Chemical biology relies on small molecules to probe and manipulate biological systems. The unique properties of fluorine make it an excellent tool for such applications.

¹⁹F-NMR Probe: Fluorine has a spin of 1/2 and is 100% abundant in its ¹⁹F isotope, making it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. Since there is no endogenous ¹⁹F signal in biological systems, a ¹⁹F-labeled molecule like this compound could serve as a clean and sensitive probe. It could be used to study binding events with proteins or to report on the local environment within a cell, all without the need for a bulky fluorescent tag.

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov While the difluoroalkyl group itself is not a typical bioorthogonal handle, the development of novel ligation chemistries is an active area of research. The unique electronic properties of the C-F bond could potentially be exploited in the design of new bioorthogonal reagents. researchgate.net For instance, the benzamide portion could be functionalized with a clickable group like an alkyne or azide (B81097), with the difluoro moiety acting as a reporter or modulator.

Research in this direction would involve synthesizing derivatives of this compound and using them in ¹⁹F-NMR binding studies with purified proteins or in cell-based imaging experiments.

Conclusion

Summary of Current Research on N-(2,2-difluorobutyl)benzamide

A comprehensive review of existing scientific literature indicates that there is no specific research published on this compound. While general synthetic methods for benzamides are well-established, involving the reaction of a benzoic acid derivative with an amine, no studies have been found that specifically describe the synthesis of this compound. Similarly, there is a lack of experimental or computational data on its chemical and physical properties, such as melting point, boiling point, solubility, and spectral data.

Perspectives on Future Research Trajectories

The absence of information on this compound presents a unique opportunity for future research. The synthesis and characterization of this novel compound would be the first logical step. Subsequent investigations could explore its potential biological activities, drawing inspiration from the known properties of other fluorinated benzamides. For instance, many benzamide (B126) derivatives have been investigated for their potential as enzyme inhibitors, antipsychotics, and antiemetics.

Future research could focus on the following areas:

Synthesis and Characterization: Developing a reliable synthetic route to this compound and thoroughly characterizing its structure and properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Computational Studies: Employing computational chemistry to predict the compound's properties, potential conformations, and interactions with biological targets.

Biological Screening: Evaluating the compound for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

The exploration of this compound could contribute to the broader understanding of structure-activity relationships within the benzamide class and potentially lead to the discovery of new molecules with valuable applications.

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic route for N-(2,2-difluorobutyl)benzamide to optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as amidation of fluorinated intermediates with benzoyl chloride derivatives. Key considerations include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amidation to minimize side reactions .
  • Temperature Control : Maintain low temperatures (0–5°C) during fluorination steps to prevent decomposition .
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) and validate purity via HPLC (>95%) .
    • Data Monitoring : Track reaction progress using TLC and confirm final structure via 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR to confirm proton environments (e.g., difluorobutyl chain) and 19F^{19}\text{F} NMR to verify fluorination .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • X-ray Crystallography : Use SHELXL for refining crystal structures if single crystals are obtained .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer :

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} values as benchmarks .
  • Target Binding : Perform fluorescence polarization assays to measure binding affinity to enzymes like kinases or proteases .

Advanced Research Questions

Q. How do computational methods enhance the design of this compound derivatives with improved bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR, PARP) and prioritize derivatives with high binding scores .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorination position) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Validate stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for fluorinated benzamides?

  • Methodological Answer :

  • Error Source Analysis : Check force field accuracy in simulations or experimental conditions (e.g., buffer pH, cell line variability) .
  • Synchrotron Crystallography : Resolve ambiguous binding modes using high-resolution (<1.5 Å) X-ray data .
  • Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding poses .

Q. How can researchers elucidate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

Data-Driven Insights

Parameter Example Values Relevance
Optimal Reaction pH 7.5–8.5 (amidation)Minimizes hydrolysis of intermediates
Fluorination Yield 60–75% (using Selectfluor®)Balances cost and efficiency
Computational vs. Experimental IC50_{50} 2.1 µM (predicted) vs. 3.4 µM (observed)Highlights force field limitations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.